molecular formula C14H28N2O3 B12948727 (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate

(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate

Cat. No.: B12948727
M. Wt: 272.38 g/mol
InChI Key: UCSOMAPQRSLTEP-JHJMLUEUSA-N
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Description

(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethyl group, an amino group, and a hexanoate ester. Its specific stereochemistry, indicated by the (3R) configuration, plays a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a combination of esterification and amidation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation or crystallization. The choice of reagents and conditions is optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3R)-Ethyl 3-(((1-amino-1-oxobutan-2-yl)(methyl)amino)methyl)hexanoate apart is its specific stereochemistry and the presence of both amino and ester functional groups

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

ethyl (3R)-3-[[(1-amino-1-oxobutan-2-yl)-methylamino]methyl]hexanoate

InChI

InChI=1S/C14H28N2O3/c1-5-8-11(9-13(17)19-7-3)10-16(4)12(6-2)14(15)18/h11-12H,5-10H2,1-4H3,(H2,15,18)/t11-,12?/m1/s1

InChI Key

UCSOMAPQRSLTEP-JHJMLUEUSA-N

Isomeric SMILES

CCC[C@H](CC(=O)OCC)CN(C)C(CC)C(=O)N

Canonical SMILES

CCCC(CC(=O)OCC)CN(C)C(CC)C(=O)N

Origin of Product

United States

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